(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
Description
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)7-11-8/h10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDJNIXSANHEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone or an epoxide.
Reduction: The precursor undergoes reduction using reagents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.
Methylation: The alcohol is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and optimized temperature and pressure conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Biological Activity
(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol, also known by its CAS number 2137099-53-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antimicrobial properties, and other pharmacological activities.
Chemical Structure
The compound features a unique bicyclic structure that may contribute to its biological properties. The structural formula can be represented as follows:
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that this compound exhibits significant cytotoxicity against several human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25.0 |
| HeLa | 30.5 |
| HepG2 | 22.8 |
These values indicate that the compound has a promising potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro tests demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Other Pharmacological Effects
Beyond cytotoxic and antimicrobial effects, preliminary studies indicate potential anti-inflammatory and antioxidant activities of this compound. It has been observed to reduce levels of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.
Case Studies
A notable case study involved the application of this compound in a murine model of cancer, where it demonstrated significant tumor reduction compared to control groups receiving no treatment. The study highlighted the need for further research to understand the pharmacokinetics and optimal dosing strategies for therapeutic use .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step processes, such as:
Ring Formation : Cyclization of pre-functionalized precursors (e.g., epoxides or diols) under acidic or basic conditions to construct the bicyclo[2.2.2]octane framework .
Functionalization : Introduction of the methyl group via alkylation (e.g., methyl iodide in the presence of a strong base like NaH) and the hydroxymethyl group through oxidation or reduction steps .
- Key Conditions : Use of anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and inert atmospheres (N₂/Ar) to prevent side reactions. Catalysts like BF₃·Et₂O may enhance ring-closure efficiency .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and acetonitrile/water mobile phase to assess purity (>95% target peak area) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the methyl group (δ ~1.2–1.5 ppm, singlet), oxabicyclo protons (δ ~3.5–4.5 ppm), and hydroxyl proton (δ ~1.5–2.5 ppm, broad) .
- HRMS : Molecular ion peak at m/z 156.15 (C₉H₁₆O₂⁺) confirms molecular weight .
- X-ray Crystallography : Resolves stereochemistry and confirms bicyclic geometry .
Q. What storage conditions are recommended to preserve the compound’s stability?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis .
- Atmosphere : Under inert gas (Ar) to minimize oxidation of the hydroxyl group .
- Solvent : Dissolve in dry DCM or THF for long-term storage; avoid protic solvents (e.g., MeOH) to prevent esterification .
Advanced Research Questions
Q. How do the methyl and oxabicyclo groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bicyclo[2.2.2]octane framework imposes rigidity, limiting access to the hydroxyl group and reducing SN2 reactivity. Methyl substitution further increases steric hindrance .
- Electronic Effects : The ether oxygen (2-oxa) stabilizes adjacent carbocations, favoring SN1 mechanisms in acidic conditions. For example, treatment with H₂SO₄ converts the hydroxyl group to a leaving group (e.g., tosylate), enabling substitution with nucleophiles like NaN₃ .
- Experimental Design : Compare reaction rates with analogous non-methylated or non-oxygenated bicyclo compounds using kinetic studies (e.g., UV-Vis monitoring) .
Q. What computational strategies effectively model the compound’s conformational dynamics and target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., water) using AMBER or GROMACS to analyze ring puckering and hydroxyl group flexibility .
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes). The oxabicyclo system’s rigidity may enhance selectivity for hydrophobic binding pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and compare with experimental data .
Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?
- Methodological Answer :
- Error Source Analysis :
Solvent Effects : Simulate NMR spectra with COSMO-RS to account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) .
Dynamic Effects : Include conformational averaging in DFT calculations if the compound exhibits ring-flipping or hydroxyl rotation .
- Validation : Cross-reference with X-ray crystallography or variable-temperature NMR to identify dominant conformers .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s biological activity?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line, incubation time, and concentration) to isolate variables .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methyl-to-ethyl substitution) to determine if minor structural changes explain discrepancies .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .
Application-Oriented Questions
Q. What strategies enhance the compound’s utility as a chiral building block in asymmetric synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
